DRI-C21041 (DIEA)

Description

BenchChem offers high-quality DRI-C21041 (DIEA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DRI-C21041 (DIEA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

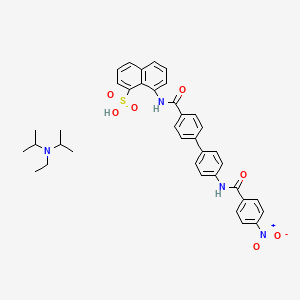

C38H40N4O7S |

|---|---|

Molecular Weight |

696.8 g/mol |

IUPAC Name |

N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C30H21N3O7S.C8H19N/c34-29(23-13-17-25(18-14-23)33(36)37)31-24-15-11-20(12-16-24)19-7-9-22(10-8-19)30(35)32-26-5-1-3-21-4-2-6-27(28(21)26)41(38,39)40;1-6-9(7(2)3)8(4)5/h1-18H,(H,31,34)(H,32,35)(H,38,39,40);7-8H,6H2,1-5H3 |

InChI Key |

GWZHEXLMRCVIRE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(C)C)C(C)C.C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

DRI-C21041: A Technical Guide to its Mechanism of Action as a Small Molecule Inhibitor of the CD40-CD40L Interaction

Executive Summary

DRI-C21041 is a novel small-molecule inhibitor targeting the critical CD40-CD40L costimulatory protein-protein interaction, a key immune checkpoint.[1][2][3] By disrupting this pathway, DRI-C21041 demonstrates significant potential as an immunomodulatory agent.[1] Preclinical studies have highlighted its efficacy in prolonging islet allograft survival in transplantation models and in preventing the onset of autoimmune diabetes, suggesting its therapeutic promise for these conditions.[1][3][4] This document provides a comprehensive overview of the mechanism of action of DRI-C21041, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the CD40-CD40L Pathway

The primary mechanism of action of DRI-C21041 is the inhibition of the interaction between the CD40 receptor and its ligand, CD40L (also known as CD154).[1][2][4] This interaction is a crucial component of the immune response, playing a pivotal role in the activation and function of various immune cells.[5][6]

The CD40 receptor is a member of the tumor necrosis factor (TNF) receptor superfamily and is expressed on a variety of cells, including B cells, macrophages, dendritic cells, and non-immune cells.[6] Its ligand, CD40L, is predominantly expressed on activated CD4+ T cells.[6] The engagement of CD40 with CD40L triggers a signaling cascade that is essential for:

-

B cell activation, proliferation, and antibody production. [5][6]

-

T cell priming and expansion.

-

Activation of antigen-presenting cells (APCs).

-

Secretion of pro-inflammatory cytokines. [5]

By physically binding to CD40L, DRI-C21041 prevents its interaction with the CD40 receptor, thereby disrupting these downstream signaling events and dampening the immune response.[4] This targeted immunomodulation offers a therapeutic advantage over broad immunosuppressants by preserving other essential immune functions.

Signaling Pathway

The following diagram illustrates the CD40-CD40L signaling pathway and the point of intervention for DRI-C21041.

References

- 1. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]

- 2. news.med.miami.edu [news.med.miami.edu]

- 3. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eledon.com [eledon.com]

- 6. Targeting the CD40-CD40L pathway in autoimmune diseases: Humoral immunity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

DRI-C21041: A Small-Molecule Inhibitor of the CD40-CD40L Interaction for Immune Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DRI-C21041 is a novel small-molecule inhibitor targeting the CD40-CD40L protein-protein interaction, a critical immune checkpoint. By disrupting this signaling pathway, DRI-C21041 demonstrates significant potential as a therapeutic agent for preventing allograft rejection, particularly in pancreatic islet transplantation, and for the treatment of autoimmune diseases such as type 1 diabetes (T1D). This document provides a comprehensive overview of the technical details of DRI-C21041, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols.

Target and Mechanism of Action

The primary molecular target of DRI-C21041 is the CD40 ligand (CD40L, also known as CD154), a transmembrane protein predominantly expressed on activated T cells.[1][2][3] DRI-C21041 acts as a small-molecule inhibitor of the protein-protein interaction (SMIPPI) between CD40L and its receptor, CD40, which is present on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells.[1][4] Protein thermal shift analysis has suggested that DRI-C21041 directly binds to CD40L.[1]

The engagement of the CD40-CD40L pathway is a crucial co-stimulatory signal for T-cell and B-cell activation, and it plays a pivotal role in the adaptive immune response.[1][4][5] By inhibiting this interaction, DRI-C21041 effectively suppresses immune activation, including B-cell activation and proliferation, and the activation of the NF-κB signaling pathway.[6] This immunomodulatory effect has been shown to prolong the survival of transplanted islets and prevent the onset of autoimmune diabetes in preclinical models.[1][3] This approach offers a promising alternative to traditional immunosuppressive therapies, potentially with fewer side effects and the convenience of oral administration.[1][7]

Quantitative Data

The efficacy of DRI-C21041 has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity of DRI-C21041

| Assay | Description | IC50 Value | Reference |

| CD40-CD40L Binding Assay | Cell-free ELISA measuring the inhibition of CD40-CD40L protein-protein interaction. | 87 nM | [1] |

| NF-κB Biosensor Assay | Inhibition of CD40L-induced activation of NF-κB in biosensor cells. | 10.3 µM | [1] |

| Primary Human B-Cell Activation | Inhibition of CD40L-induced activation of primary human B lymphocytes. | 13.2 µM | [1] |

| CD40/CD40L Interaction Inhibition | General reported IC50 for the inhibition of the CD40/CD40L interaction. | 0.31 µM | [6] |

Table 2: In Vivo Efficacy of DRI-C21041 in Mouse Models

| Model | Treatment Details | Outcome | Reference |

| Islet Allograft (Kidney Capsule) | 12.5 mg/kg b.i.d. (s.c.) for 30 days in diabetic C57BL/6 mice with DBA/2 donor islets. | Significantly prolonged survival and function of islet allografts in ~50% of recipients long after treatment cessation. | [1][8] |

| Islet Allograft (Anterior Chamber of the Eye) | 12.5 mg/kg b.i.d. (s.c.) for 60 days in C57BL/6 mice with DBA/2 donor islets. | 80% of recipients maintained structurally intact islets for >50 days after stopping treatment. | [1] |

| Type 1 Diabetes Prevention (NOD Mice) | 12.5 mg/kg b.i.d. from 5 to 18 weeks of age. | Reduced the incidence of diabetes from 80% in the control group to 60%. | [1][2][3] |

Table 3: Pharmacokinetic Properties of DRI-C21041 in Mice

| Parameter | Value | Dosing | Reference |

| Half-life (t1/2) | 10.8 hours | Single 30 mg/kg subcutaneous dose in C57BL/6 mice. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Synthesis of DRI-C21041

The synthesis of DRI-C21041 involves a three-step process:

-

Amide Coupling: The first step is an amide coupling reaction between commercially available amine and acid starting materials to yield a nitro derivative.[4]

-

Hydrogenation: The nitro group of the derivative is then reduced to an amine via hydrogenation.[4]

-

Final Amide Coupling: A second amide coupling reaction is performed to yield the final DRI-C21041 compound.[4]

The structure of the synthesized compound is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), with purity assessed by high-performance liquid chromatography (HPLC) to be ≥95%.[1]

In Vitro Assays

-

CD40-CD40L Binding ELISA: A cell-free enzyme-linked immunosorbent assay is used to quantify the inhibitory effect of DRI-C21041 on the binding of CD40 to CD40L. Varying concentrations of the compound are incubated with the proteins, and the degree of binding is measured spectrophotometrically.

-

NF-κB Reporter Assay: A cell-based assay utilizing cells engineered with an NF-κB reporter system is employed. These cells are stimulated with CD40L in the presence of different concentrations of DRI-C21041. The inhibition of NF-κB activation is determined by measuring the reporter signal.

-

B-Cell Proliferation Assay: Primary human B cells are isolated and cultured. The cells are then stimulated with CD40L with and without DRI-C21041. The extent of B-cell proliferation is measured, typically using assays that quantify DNA synthesis or metabolic activity.

In Vivo Mouse Models

-

Islet Transplantation Models:

-

Kidney Subcapsular Space: Diabetes is induced in recipient mice (e.g., C57BL/6) via streptozotocin (STZ) injection. Islets isolated from donor mice (e.g., DBA/2) are then transplanted under the kidney capsule.[1][8] DRI-C21041 is administered subcutaneously, and graft function is monitored by measuring blood glucose levels.[1][8] Graft survival is confirmed by nephrectomy, which should result in a return to hyperglycemia.[8]

-

Anterior Chamber of the Eye (ACE): Islets from donor mice are transplanted into the anterior chamber of the eye of recipient mice.[1] This model allows for longitudinal in situ imaging to monitor graft integrity and immune cell infiltration.[1]

-

-

Non-Obese Diabetic (NOD) Mouse Model for T1D: Female NOD mice, which spontaneously develop autoimmune diabetes, are treated with DRI-C21041 over a specified period (e.g., from 5 to 18 weeks of age).[1] The incidence of diabetes is monitored by regular blood glucose measurements, with diabetes onset defined as sustained hyperglycemia.[1]

References

- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]

- 3. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eledon.com [eledon.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. news.med.miami.edu [news.med.miami.edu]

- 8. researchgate.net [researchgate.net]

DRI-C21041: A Small-Molecule Inhibitor of the CD40/CD40L Interaction for Immunomodulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The CD40/CD40L (CD154) costimulatory pathway is a critical immune checkpoint that orchestrates a broad range of immune responses, making it a prime target for therapeutic intervention in autoimmune diseases and transplantation.[1] DRI-C21041 is a novel small-molecule inhibitor designed to block the protein-protein interaction (PPI) between CD40 and its ligand, CD40L.[2][3] This document provides a comprehensive technical overview of DRI-C21041, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The information presented is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of this promising immunomodulatory compound.

Introduction to the CD40/CD40L Pathway

The interaction between the CD40 receptor, predominantly expressed on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, and the CD40 ligand (CD40L), primarily found on activated T cells, is a cornerstone of adaptive immunity.[1] This engagement triggers downstream signaling cascades that lead to T cell expansion, antibody production, and the secretion of pro-inflammatory cytokines.[1] Dysregulation of this pathway is implicated in the pathology of various autoimmune diseases and in the rejection of allografts. Consequently, inhibiting the CD40/CD40L interaction represents a highly effective strategy for immunomodulation.[2] While antibody-based therapies targeting this pathway have been explored, small-molecule inhibitors like DRI-C21041 offer potential advantages, including oral bioavailability, shorter half-lives for better control, and reduced immunogenicity.[4]

Mechanism of Action of DRI-C21041

DRI-C21041 functions as a direct inhibitor of the CD40/CD40L protein-protein interaction.[5] By binding to CD40L, it prevents the engagement with the CD40 receptor, thereby blocking the subsequent intracellular signaling.[6] A key pathway inhibited by DRI-C21041 is the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[6] The inhibitory effect of DRI-C21041 has been demonstrated in various in vitro and in vivo models, leading to the suppression of immune responses induced by alloantigens.[5]

Quantitative Preclinical Data

The inhibitory activity and preclinical efficacy of DRI-C21041 have been quantified in a series of in vitro and in vivo studies. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of DRI-C21041

| Assay Type | System | Endpoint | IC50 Value | Reference |

| Cell-Free Binding Assay | ELISA | Inhibition of CD40-CD40L Binding | 87 nM | [6] |

| Cell-Based Functional Assay | NF-κB Biosensor Cells | Inhibition of CD40L-induced NF-κB Activation | 10.3 µM | [6] |

| Cell-Based Functional Assay | Primary Human B Lymphocytes | Inhibition of CD40L-induced NF-κB Activation | 13.2 µM | [6] |

Table 2: In Vivo Efficacy of DRI-C21041

| Model | Species | Treatment Regimen | Key Finding | Reference |

| Islet Allotransplantation (Anterior Chamber of the Eye) | Mouse | 12.5 mg/kg, b.i.d., s.c. | 80% of recipients maintained graft function long-term (>50 days post-treatment) | [6] |

| Type 1 Diabetes Prevention | NOD Mouse | 3-month treatment | Reduced incidence of diabetes from 80% to 60% | [2][6] |

Table 3: Pharmacokinetic Profile of DRI-C21041

| Parameter | Value | Reference |

| Half-life (t1/2) | 10.8 hours | [6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the evaluation of DRI-C21041.

Cell-Free CD40-CD40L Binding ELISA

This assay quantifies the ability of a compound to directly inhibit the interaction between CD40 and CD40L.

NF-κB Activation Assay in Biosensor Cells

This cell-based assay measures the functional consequence of CD40/CD40L inhibition on downstream signaling.

-

Cell Line: A stable cell line co-expressing the human CD40 receptor and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element is used.

-

Treatment: Cells are pre-incubated with varying concentrations of DRI-C21041.

-

Stimulation: Recombinant soluble CD40L is added to the cells to induce NF-κB activation.

-

Measurement: After an incubation period, the cell culture supernatant is collected, and SEAP activity is quantified using a colorimetric substrate.

-

Analysis: The reduction in SEAP activity in the presence of DRI-C21041 is used to determine the IC50 value.

Primary Human B Cell Proliferation Assay

This assay assesses the inhibitory effect of DRI-C21041 on a physiologically relevant cellular response.[3]

-

Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs).

-

Culture and Treatment: B cells are cultured in the presence of varying concentrations of DRI-C21041.

-

Stimulation: Proliferation is induced by the addition of soluble CD40L.

-

Measurement: After several days of culture, B cell proliferation is measured using a standard method, such as the incorporation of a radioactive or colorimetric proliferation marker.

-

Analysis: The concentration-dependent inhibition of B cell proliferation by DRI-C21041 is determined.[3]

Murine Islet Allotransplantation Models

The in vivo efficacy of DRI-C21041 was evaluated in mouse models of islet transplantation, a setting where the CD40/CD40L pathway is critical for allograft rejection.[2][6]

-

Models: Two primary models were utilized: transplantation of islets under the kidney capsule and into the anterior chamber of the eye (ACE).[6]

-

Procedure: Islets from donor mice (e.g., DBA/2) are transplanted into recipient mice with a different genetic background (e.g., C57BL/6) that have been rendered diabetic.[6]

-

Treatment: Recipient mice are treated with DRI-C21041 or a vehicle control, typically starting before the transplant and continuing for a defined period.[6]

-

Monitoring: Graft function is monitored by measuring blood glucose levels. In the ACE model, the structural integrity of the islet allografts and immune cell infiltration can be directly visualized over time.[6]

-

Outcome: The primary endpoint is the survival and function of the islet allograft.[6]

Future Directions and Clinical Relevance

The preclinical data for DRI-C21041 demonstrates its potential as a therapeutic agent for conditions driven by aberrant immune activation. Its efficacy in prolonging islet allograft survival and preventing the onset of type 1 diabetes in murine models highlights its promise in the fields of transplantation and autoimmunity.[2][6] The development of oral small-molecule inhibitors of the CD40-CD40L pathway, such as DRI-C21041, could represent a significant advancement over antibody-based therapies, offering a safer, more controllable, and patient-friendly treatment option.[4] Further studies will be necessary to fully elucidate the clinical potential of this compound. The successful translation of other CD40L-targeting agents, such as the antibody Tegoprubart, into clinical trials for islet transplantation underscores the therapeutic validity of this approach.[7][8][9]

Conclusion

DRI-C21041 is a potent and selective small-molecule inhibitor of the CD40-CD40L interaction with a well-defined mechanism of action and promising preclinical efficacy. The data summarized in this technical guide provides a strong rationale for its continued investigation as a novel immunomodulatory agent for the treatment of autoimmune diseases and the prevention of transplant rejection. The detailed experimental methodologies offer a framework for further research and development in this area.

References

- 1. eledon.com [eledon.com]

- 2. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]

- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesresearch.org [diabetesresearch.org]

- 8. youtube.com [youtube.com]

- 9. firstwordpharma.com [firstwordpharma.com]

In Vitro Activity of DRI-C21041: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L protein-protein interaction. The information presented herein is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in understanding the biochemical and cellular effects of this compound.

Core Efficacy and Potency

DRI-C21041 has been identified as a potent inhibitor of the interaction between CD40 and its ligand, CD40L (also known as CD154). This interaction is a critical co-stimulatory signal in the activation of various immune cells, and its inhibition represents a promising therapeutic strategy for autoimmune diseases and transplant rejection.

Quantitative In Vitro Activity of DRI-C21041

The inhibitory activity of DRI-C21041 has been quantified in both cell-free and cell-based assays. The following table summarizes the key potency metrics.

| Assay Type | Target Interaction/Pathway | Cell/System Type | IC50 Value |

| Cell-Free ELISA | CD40-CD40L Binding | N/A | 87 nM |

| NF-κB Biosensor Cell Assay | CD40L-induced NF-κB Activation | NF-κB Biosensor Cells | 10.3 µM |

| Primary Human B Lymphocyte Assay | CD40L-induced Activation | Primary Human B Lymphocytes | 13.2 µM |

Mechanism of Action: Targeting the CD40-CD40L Axis

DRI-C21041 exerts its immunomodulatory effects by directly interfering with the binding of CD40L on activated T cells to the CD40 receptor on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells. This disruption prevents the downstream signaling cascade that leads to immune cell activation, proliferation, and cytokine production. A key pathway inhibited by DRI-C21041 is the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[1]

Protein thermal shift analysis has suggested that DRI-C21041 achieves this by binding to CD40L rather than CD40.[1] Furthermore, studies have indicated that DRI-C21041 exhibits greater than 30-fold selectivity for the CD40-CD40L interaction over other TNF superfamily protein-protein interactions, such as OX40-OX40L, BAFFR-BAFF, and TNF-R1–TNFα.[1]

References

DRI-C21041: A Small Molecule Inhibitor of the CD40-CD40L Interaction for Autoimmune Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DRI-C21041 is a novel small-molecule inhibitor (SMI) targeting the critical CD40-CD40L (also known as CD154) costimulatory protein-protein interaction (PPI). This interaction is a cornerstone of the adaptive immune response, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. By disrupting this pathway, DRI-C21041 presents a promising therapeutic strategy for conditions such as type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This document provides a comprehensive technical overview of DRI-C21041, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its use in preclinical autoimmune disease models.

Mechanism of Action: Inhibition of the CD40-CD40L Signaling Pathway

DRI-C21041 functions by specifically binding to CD40L, preventing its interaction with the CD40 receptor on antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells.[1] This blockade of the CD40-CD40L axis disrupts downstream signaling cascades that are essential for a robust immune response.[2][3][4]

The binding of CD40L on activated T cells to CD40 on APCs is a crucial secondary signal for T cell activation and is vital for B cell proliferation, differentiation, immunoglobulin class switching, and the formation of germinal centers.[2][5] By inhibiting this interaction, DRI-C21041 effectively dampens the autoimmune response at multiple levels. This includes the reduced activation of autoreactive T cells and B cells, leading to a decrease in the production of autoantibodies and pro-inflammatory cytokines.[5][6]

Quantitative Data Summary

The efficacy and potency of DRI-C21041 have been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.

| In Vitro Activity of DRI-C21041 | |

| Assay | IC50 Value |

| Cell-Free ELISA (CD40-CD40L Binding) | 87 nM[1] |

| NF-κB Biosensor Cell Activation | 10.3 µM[1] |

| Primary Human B Lymphocyte Activation | 13.2 µM[1] |

| In Vivo Efficacy of DRI-C21041 in Autoimmune Models | |

| Model | Key Finding |

| Murine Islet Allograft (Kidney Capsule) | ~50% of recipients maintained graft survival long-term at a dose of 12.5 mg/kg b.i.d.[1] |

| Murine Islet Allograft (Anterior Chamber of the Eye) | 80% of recipients maintained graft survival up to 115 days post-transplant at a dose of 12.5 mg/kg b.i.d.[1] |

| Non-Obese Diabetic (NOD) Mice (Type 1 Diabetes) | Reduced incidence of diabetes from 80% to 60% with three months of treatment at 12.5 mg/kg b.i.d.[1] |

| Pharmacokinetic Profile of DRI-C21041 | |

| Parameter | Value |

| Half-life (t1/2) in mice (30 mg/kg, s.c.) | 10.8 hours[1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of DRI-C21041 are provided below.

Murine Islet Allotransplantation Under the Kidney Capsule

This model assesses the ability of DRI-C21041 to prevent the rejection of transplanted pancreatic islets, a key model for type 1 diabetes research.

-

Animal Models:

-

Donor Mice: DBA/2 mice are used as islet donors.

-

Recipient Mice: C57BL/6 mice are rendered diabetic via a single intraperitoneal injection of streptozotocin (STZ). Diabetes is confirmed by blood glucose measurements.

-

-

Islet Isolation and Transplantation:

-

Pancreatic islets are isolated from donor mice by collagenase digestion of the pancreas.

-

Approximately 500 islet equivalents (IEQ) are transplanted under the kidney capsule of the diabetic recipient mice.[1]

-

-

Treatment Protocol:

-

Monitoring and Endpoint:

-

Graft function is monitored by regular blood glucose measurements.

-

Rejection is defined as a return to a diabetic state.

-

Graft survival is plotted using a Kaplan-Meier survival curve.

-

Prevention of Type 1 Diabetes in Non-Obese Diabetic (NOD) Mice

This spontaneous model of autoimmune diabetes is used to evaluate the prophylactic potential of DRI-C21041.

-

Animal Model:

-

Female Non-Obese Diabetic (NOD) mice are used as they have a high incidence of spontaneous autoimmune diabetes.

-

-

Treatment Protocol:

-

Treatment with DRI-C21041 (12.5 mg/kg b.i.d.) or vehicle is initiated in pre-diabetic mice (e.g., at 5 weeks of age) and continued for a defined period (e.g., up to 18 weeks of age).[1]

-

-

Monitoring and Endpoint:

-

Mice are monitored for the onset of diabetes by regular measurement of blood glucose levels.

-

The percentage of diabetes-free mice in each treatment group is plotted over time using a Kaplan-Meier survival curve.[1]

-

Conclusion

DRI-C21041 is a potent and selective small-molecule inhibitor of the CD40-CD40L interaction with demonstrated efficacy in preclinical models of autoimmune disease. Its favorable pharmacokinetic profile and ability to induce long-term immune tolerance in some models make it a valuable tool for autoimmune disease research and a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate DRI-C21041 into their studies of autoimmune pathologies.

References

- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. abeomics.com [abeomics.com]

- 4. sinobiological.com [sinobiological.com]

- 5. researchgate.net [researchgate.net]

- 6. eledon.com [eledon.com]

The Role of DRI-C21041 in Modulating T-Cell Expansion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRI-C21041 is a novel small-molecule inhibitor that targets the critical CD40-CD40 Ligand (CD40L) co-stimulatory pathway. This interaction is a cornerstone of adaptive immunity, playing a pivotal role in the activation and expansion of T-cells, particularly in the context of allo- and autoimmune responses. By disrupting this protein-protein interaction, DRI-C21041 effectively attenuates T-cell-mediated immune responses, demonstrating significant therapeutic potential in preventing allograft rejection and the progression of autoimmune diseases such as type 1 diabetes. This technical guide provides an in-depth analysis of DRI-C21041, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Introduction to T-Cell Expansion and the CD40-CD40L Axis

T-cell expansion is a fundamental process in the adaptive immune response, where naïve T-cells, upon recognizing a specific antigen, undergo rapid proliferation and differentiation into effector and memory cells. This process is governed by a "three-signal" model of T-cell activation. The first signal is delivered through the T-cell receptor (TCR) recognizing the antigen-MHC complex on an antigen-presenting cell (APC). The second, co-stimulatory signal, is crucial for a robust and sustained response and prevents anergy or apoptosis. One of the most critical co-stimulatory pathways is the interaction between CD40 on APCs (such as B-cells, macrophages, and dendritic cells) and CD40L (CD154) expressed on activated T-cells. The third signal is provided by cytokines that direct T-cell differentiation.

The engagement of CD40 by CD40L triggers downstream signaling cascades in the APC, leading to its activation, increased expression of co-stimulatory molecules (like B7), and production of pro-inflammatory cytokines. This, in turn, provides enhanced survival and proliferative signals to the T-cell, driving its clonal expansion. In the context of transplantation and autoimmunity, this pathway contributes to the activation of alloreactive and autoreactive T-cells, respectively, leading to tissue destruction.

DRI-C21041: A Potent Inhibitor of the CD40-CD40L Interaction

DRI-C21041 is a small-molecule inhibitor designed to specifically disrupt the protein-protein interaction between CD40 and CD40L.[1][2] Unlike monoclonal antibodies that target this pathway, small molecules like DRI-C21041 offer potential advantages in terms of oral bioavailability and manufacturing costs. Protein thermal shift analyses suggest that DRI-C21041 binds to CD40L.[1] By blocking this interaction, DRI-C21041 prevents the delivery of the co-stimulatory signal necessary for full T-cell activation and subsequent expansion.

Mechanism of Action

The primary mechanism of action of DRI-C21041 is the inhibition of the CD40-CD40L signaling axis. This disruption has several downstream consequences that collectively suppress T-cell expansion and effector function:

-

Inhibition of APC Activation: By preventing CD40L from binding to CD40 on APCs, DRI-C21041 blocks the activation signals to these cells. This results in reduced expression of other co-stimulatory molecules and lower production of T-cell-activating cytokines.

-

Suppression of T-Cell Help to B-Cells: The CD40-CD40L interaction is essential for T-cell-dependent B-cell activation, proliferation, and class-switching. Inhibition by DRI-C21041 would therefore be expected to reduce antibody production.

-

Direct Impact on T-Cell Proliferation: By dampening the co-stimulatory signals from APCs, DRI-C21041 indirectly limits the proliferative signals received by T-cells, thereby controlling their expansion.

Quantitative Data on DRI-C21041 Efficacy

The following tables summarize the key quantitative data reported for DRI-C21041.

| Parameter | Value | Assay System | Reference |

| IC50 (CD40-CD40L Binding) | 87 nM | Cell-free ELISA | [1] |

| IC50 (NF-κB Activation) | 10.3 µM | NF-κB biosensor cells (CD40L-induced) | [1] |

| IC50 (Primary Human B-Lymphocyte Activation) | 13.2 µM | CD40L-induced activation | [1] |

Table 1: In Vitro Efficacy of DRI-C21041

| Parameter | Value | Dosing | Animal Model | Reference |

| Half-life (t½) | 10.8 hours | 30 mg/kg, subcutaneous | C57BL/6 mice | [1] |

Table 2: Pharmacokinetic Profile of DRI-C21041

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the research institutions, the following outlines the methodologies for key experiments cited in the evaluation of DRI-C21041.

Cell-Free ELISA for CD40-CD40L Binding Inhibition

This assay quantifies the ability of a compound to disrupt the interaction between recombinant CD40 and CD40L proteins.

-

Plate Coating: Recombinant human CD40 protein is immobilized on the surface of a microtiter plate.

-

Inhibitor Incubation: A fixed concentration of biotinylated recombinant human CD40L is pre-incubated with varying concentrations of DRI-C21041.

-

Binding Reaction: The CD40L-inhibitor mixture is added to the CD40-coated plate, allowing for the binding of unbound CD40L to CD40.

-

Detection: The plate is washed to remove unbound components. Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated CD40L.

-

Signal Generation: A substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Reporter Gene Assay

This cell-based assay measures the inhibition of CD40L-induced activation of the NF-κB signaling pathway.

-

Cell Line: A stable cell line expressing human CD40 and containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used.

-

Cell Plating: The reporter cells are seeded in a multi-well plate.

-

Compound Treatment: Cells are pre-incubated with various concentrations of DRI-C21041.

-

Stimulation: Recombinant human CD40L is added to the wells to stimulate the CD40 receptor and activate the NF-κB pathway.

-

Lysis and Reporter Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The IC50 value is determined by analyzing the dose-dependent decrease in reporter gene expression.

In Vivo Alloantigen-Induced T-Cell Expansion

This animal model assesses the in vivo efficacy of the compound in preventing T-cell proliferation in response to an allogeneic challenge.

-

Animal Model: A mouse model of allogeneic stimulation is used, for example, by injecting allogeneic splenocytes into the footpad of a recipient mouse.

-

Compound Administration: Recipient mice are treated with DRI-C21041 or a vehicle control at specified doses and schedules.

-

T-Cell Proliferation Measurement: After a few days, the draining lymph nodes (e.g., popliteal lymph node) are harvested.

-

Analysis: The lymph nodes are processed into single-cell suspensions. The total number of cells or the number of specific T-cell subsets is quantified by flow cytometry to determine the extent of T-cell expansion. A reduction in lymph node size and cell number in the treated group compared to the control group indicates inhibition of T-cell expansion.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating inhibitors of T-cell expansion.

Caption: Inhibition of the CD40-CD40L co-stimulatory signal by DRI-C21041.

Caption: A generalized workflow for assessing the impact of DRI-C21041 on T-cell expansion.

Conclusion

DRI-C21041 represents a promising therapeutic agent for the modulation of T-cell-mediated immune responses. Its targeted inhibition of the CD40-CD40L co-stimulatory pathway provides a powerful mechanism to control unwanted T-cell expansion in the settings of allograft transplantation and autoimmune diseases. The quantitative data demonstrate its potency at both the molecular and cellular levels. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of DRI-C21041 in various disease contexts. The methodologies and pathways described herein provide a foundational understanding for researchers and drug development professionals working to advance immunomodulatory therapies.

References

An In-depth Technical Guide to DRI-C21041 for Type 1 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells. A key immune checkpoint in this process is the interaction between CD40 and its ligand, CD40L (CD154). The small-molecule inhibitor DRI-C21041 has emerged as a promising therapeutic candidate by targeting this interaction. This document provides a comprehensive technical overview of DRI-C21041, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to support further research and development of this compound for the prevention and treatment of T1D.

Introduction

The co-stimulatory signal mediated by the binding of CD40L on activated T-cells to CD40 on antigen-presenting cells (APCs) is crucial for T-cell activation, proliferation, and the subsequent inflammatory cascade that leads to β-cell destruction in T1D.[1][2] DRI-C21041 is a small-molecule inhibitor designed to block this CD40-CD40L protein-protein interaction.[3] Preclinical studies have demonstrated its potential in both preventing the onset of T1D in non-obese diabetic (NOD) mice and in prolonging the survival of transplanted pancreatic islets.[3] This guide synthesizes the available data on DRI-C21041 to provide a detailed resource for the scientific community.

Mechanism of Action

DRI-C21041 functions by competitively inhibiting the binding of CD40L to CD40. This blockade disrupts the downstream signaling cascade that is essential for a full-fledged immune response. A critical pathway inhibited by DRI-C21041 is the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[3] By preventing NF-κB activation, DRI-C21041 reduces the expression of inflammatory mediators, thereby dampening the autoimmune attack on pancreatic β-cells.

Signaling Pathway

The following diagram illustrates the CD40-CD40L signaling pathway and the inhibitory action of DRI-C21041.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of DRI-C21041.

Table 1: In Vitro Activity of DRI-C21041

| Assay | Metric | Value | Reference |

| Cell-free ELISA | IC50 | 87 nM | [3] |

| NF-κB Biosensor Cells | IC50 | 10.3 µM | [3] |

| Primary Human B Lymphocytes | IC50 | 13.2 µM | [3] |

Table 2: In Vivo Efficacy of DRI-C21041 in NOD Mice

| Parameter | Vehicle Control | DRI-C21041 (12.5 mg/kg b.i.d.) | Reference |

| Diabetes Incidence | 80% | 60% | [3] |

| Median Diabetes-Free Survival | 26 weeks | 31 weeks | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Prevention of Diabetes in NOD Mice

This protocol outlines the study design for evaluating the efficacy of DRI-C21041 in preventing T1D in the NOD mouse model.

Detailed Steps:

-

Animal Model: Female non-obese diabetic (NOD) mice are used as they spontaneously develop autoimmune diabetes.

-

Treatment Groups: Mice are randomized into a treatment group receiving DRI-C21041 and a control group receiving the vehicle alone.

-

Drug Administration: DRI-C21041 is administered subcutaneously twice daily (b.i.d.) at a dose of 12.5 mg/kg, starting at 5 weeks of age and continuing until 18 weeks of age.[4]

-

Diabetes Monitoring:

-

Study Duration: Following the cessation of treatment at 18 weeks, mice continue to be monitored for diabetes onset until 40 weeks of age.[4]

-

Data Analysis: The percentage of diabetes-free mice in each group is plotted over time, and the data are analyzed using Kaplan-Meier survival curves.

NF-κB Activation Assay

This protocol describes a cell-based assay to quantify the inhibitory effect of DRI-C21041 on CD40L-induced NF-κB activation.

Detailed Steps:

-

Cell Line: A suitable cell line expressing CD40 and containing an NF-κB reporter system (e.g., luciferase or fluorescent protein under the control of an NF-κB response element) is used.

-

Plating: Cells are seeded into a multi-well plate at an optimal density.

-

Compound Addition: Cells are pre-incubated with varying concentrations of DRI-C21041 for a defined period.

-

Stimulation: Recombinant soluble CD40L is added to the wells to stimulate the CD40 receptor.

-

Incubation: The plate is incubated to allow for NF-κB activation, nuclear translocation, and subsequent expression of the reporter gene.

-

Signal Detection: The reporter signal is measured using a plate reader (e.g., luminometer or fluorometer).

-

Data Analysis: The results are normalized to controls, and a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

DRI-C21041 represents a promising small-molecule approach to modulating the immune response in T1D. Its ability to inhibit the CD40-CD40L interaction and reduce the incidence of diabetes in preclinical models provides a strong rationale for further investigation. Future studies should focus on optimizing dosing regimens, evaluating long-term safety and efficacy, and exploring its potential in combination with other immunomodulatory agents. The detailed protocols and data presented in this guide are intended to facilitate these research efforts and accelerate the translation of this promising therapeutic candidate to the clinic.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. abeomics.com [abeomics.com]

- 3. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Care of Non-Obese Diabetic (NOD) Mice | Animals in Science [queensu.ca]

- 6. 2.6. NOD Mouse Diabetes Monitoring [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DRI-C21041 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the in vivo use of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L costimulatory interaction. The information is based on preclinical studies demonstrating its efficacy in models of islet transplantation and type 1 diabetes.

Mechanism of Action

DRI-C21041 is a small-molecule inhibitor that targets the interaction between CD40 and CD40 ligand (CD40L or CD154)[1][2][3][4]. This interaction is a critical co-stimulatory signal in the activation of the immune system. By blocking this pathway, DRI-C21041 can modulate the immune response, making it a promising therapeutic candidate for autoimmune diseases and transplant rejection[1][2][3]. The binding of CD40L on activated T cells to CD40 on antigen-presenting cells (like B cells, macrophages, and dendritic cells) is crucial for B cell proliferation, differentiation, and antibody production, as well as T cell expansion and cytokine secretion[5][6]. Inhibition of this pathway by DRI-C21041 can lead to a state of immune tolerance[1][4].

Signaling Pathway Inhibition by DRI-C21041

The following diagram illustrates the CD40-CD40L signaling pathway and the inhibitory action of DRI-C21041.

Caption: Inhibition of the CD40-CD40L signaling pathway by DRI-C21041.

In Vivo Efficacy and Potency

DRI-C21041 has demonstrated significant efficacy in preclinical mouse models of islet allograft transplantation and type 1 diabetes prevention.

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 (ELISA) | 87 nM | Cell-free ELISA | [1] |

| IC50 (NF-κB) | 10.3 µM | NF-κB biosensor cells | [1] |

| IC50 (B-cell) | 13.2 µM | Primary human B lymphocytes | [1] |

| Half-life (t1/2) | 10.8 h | In vivo (mice) | [1] |

Experimental Protocols for In Vivo Studies

The following are detailed methodologies for key in vivo experiments cited in the literature.

Islet Allograft Transplantation Under the Kidney Capsule

This protocol describes the transplantation of pancreatic islets from a donor mouse strain to a diabetic recipient mouse strain to assess the efficacy of DRI-C21041 in preventing graft rejection.

Experimental Workflow:

Caption: Workflow for islet allograft transplantation under the kidney capsule.

Methodology:

-

Islet Isolation: Islets are isolated from the pancreas of donor DBA/2 mice.

-

Recipient Preparation: Recipient C57BL/6 mice are rendered diabetic by streptozotocin (STZ) injection.

-

Transplantation: Approximately 500 islet equivalents (IEQ) are transplanted under the kidney capsule of the diabetic recipient mice.

-

Drug Administration: DRI-C21041 is administered subcutaneously (s.c.) at a dose of 12.5 mg/kg twice daily (b.i.d.). Treatment starts the day before transplantation (day -1) and continues until day 30 post-transplant. The vehicle used is 20% hydroxypropyl-β-cyclodextrin (HPβCD)[1].

-

Monitoring: Blood glucose levels of the recipient mice are monitored regularly to assess the function of the transplanted islets. Normoglycemia indicates a functioning graft.

-

Endpoint: Graft survival is determined by the duration of normoglycemia. At 60 days post-transplant, a unilateral nephrectomy of the graft-bearing kidney can be performed to confirm the graft's function[1].

Islet Allograft Transplantation in the Anterior Chamber of the Eye (ACE)

This model allows for direct, longitudinal in vivo imaging of the transplanted islets and infiltrating immune cells.

Methodology:

-

Islet Isolation: Islets are isolated from DBA/2 donor mice.

-

Recipient Preparation: Recipient C57BL/6 mice are used. For visualization of immune cells, transgenic mice expressing GFP in specific immune cell populations (e.g., macrophages or T cells) can be utilized[1].

-

Transplantation: Islets are transplanted into the anterior chamber of the eye (ACE).

-

Drug Administration: DRI-C21041 is administered subcutaneously (s.c.) at a dose of 12.5 mg/kg twice daily (b.i.d.). Treatment starts on the day of transplant (day 0) and is maintained until day 60 post-transplant[1].

-

Monitoring: The survival and integrity of the islet allografts are assessed by longitudinal volumetric analysis using in vivo imaging techniques. Immune cell infiltration can also be visualized and quantified[1].

-

Endpoint: Graft survival is determined by the maintenance of islet structure and volume over time. In one study, 80% of recipients treated with DRI-C21041 maintained their islet allografts up to 115 days post-transplant[1].

Prevention of Autoimmune Diabetes in Non-Obese Diabetic (NOD) Mice

This protocol evaluates the potential of DRI-C21041 to prevent the onset of autoimmune type 1 diabetes.

Methodology:

-

Animal Model: Female non-obese diabetic (NOD) mice are used, as they have a high incidence of spontaneous diabetes development.

-

Treatment Initiation: Treatment with DRI-C21041 begins at a pre-diabetic stage.

-

Drug Administration: DRI-C21041 is administered over a three-month period.

-

Monitoring: The incidence of diabetes is monitored by regularly checking blood glucose levels.

-

Endpoint: The primary endpoint is the percentage of mice that remain diabetes-free at the end of the study period. Treatment with DRI-C21041 has been shown to reduce the incidence of diabetes from 80% in control groups to 60%[1][3][4].

Pharmacokinetic Data

A single subcutaneous administration of 30 mg/kg of DRI-C21041 in C57BL/6 mice resulted in the following pharmacokinetic profile:

| Parameter | Value |

| t1/2 (half-life) | 10.8 hours |

This indicates an acceptably long half-life for in vivo studies[1].

Summary of In Vivo Efficacy

| Study Model | DRI-C21041 Dose | Outcome | Reference |

| Islet Allograft (Kidney Capsule) | 12.5 mg/kg, s.c., b.i.d. | ~50% of recipients maintained normoglycemia long after treatment termination. | [1] |

| Islet Allograft (ACE) | 12.5 mg/kg, s.c., b.i.d. | 80% of recipients maintained graft integrity and function up to 115 days. | [1] |

| T1D Prevention (NOD Mice) | Not specified in detail | Reduced diabetes incidence from 80% to 60%. | [1][3][4] |

These protocols and data provide a comprehensive guide for the in vivo application of DRI-C21041 in immunology and diabetes research. The compound's ability to selectively inhibit the CD40-CD40L interaction offers a promising avenue for the development of novel immunomodulatory therapies.

References

- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.med.miami.edu [news.med.miami.edu]

- 3. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]

- 5. eledon.com [eledon.com]

- 6. Targeting the CD40-CD40L pathway in autoimmune diseases: Humoral immunity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DRI-C21041 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L protein-protein interaction, in various mouse models. The protocols detailed below are based on preclinical studies demonstrating its potential in preventing allograft rejection and autoimmune diabetes.

Mechanism of Action

DRI-C21041 functions by targeting the CD40 ligand (CD40L or CD154), preventing its interaction with the CD40 receptor.[1][2] This interaction is a crucial co-stimulatory signal for T-cell activation and subsequent immune responses. By blocking this pathway, DRI-C21041 can modulate the immune system, making it a promising therapeutic agent for autoimmune diseases and transplantation.[3][4][5]

Quantitative Data Summary

The following table summarizes the dosages of DRI-C21041 used in various mouse models as reported in preclinical studies.

| Mouse Model | Strain | Application | Dosage | Administration Route | Dosing Frequency | Vehicle | Reference |

| Islet Allograft (Kidney Capsule) | C57BL/6 (diabetic) | Prevention of allograft rejection | 10, 12.5, 15, and 20 mg/kg | Subcutaneous (s.c.) | Twice daily (b.i.d.) | 20% HPβCD | [6] |

| Islet Allograft (Anterior Chamber of the Eye) | C57BL/6 | Prevention of allograft rejection | 12.5 mg/kg | Subcutaneous (s.c.) | Twice daily (b.i.d.) | 20% HPβCD | [6] |

| Autoimmune Diabetes Prevention | Non-obese diabetic (NOD) | Prevention of type 1 diabetes onset | 12.5 mg/kg | Subcutaneous (s.c.) | Twice daily (b.i.d.) | 20% HPβCD | [6][7] |

| Pharmacokinetic Study | C57BL/6 | Pharmacokinetic profiling | 30 mg/kg | Subcutaneous (s.c.) | Single dose | Not specified | [6] |

Signaling Pathway Diagram

The diagram below illustrates the targeted CD40-CD40L signaling pathway and the inhibitory action of DRI-C21041.

Caption: Inhibition of the CD40-CD40L signaling pathway by DRI-C21041.

Experimental Protocols

Protocol 1: Islet Allograft Transplantation in Diabetic Mice (Kidney Capsule Model)

This protocol is designed to assess the efficacy of DRI-C21041 in preventing the rejection of transplanted pancreatic islets.

Materials:

-

DRI-C21041

-

20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline

-

Streptozotocin (STZ)

-

C57BL/6 mice (recipient) and DBA/2 mice (donor)

-

Standard surgical tools for transplantation

-

Blood glucose monitoring system

Procedure:

-

Induction of Diabetes: Induce diabetes in recipient C57BL/6 mice with a single intravenous (i.v.) injection of STZ (200 mg/kg). Confirm hyperglycemia with three consecutive non-fasting blood glucose readings >300 mg/dL.[6]

-

Islet Isolation: Isolate pancreatic islets from donor DBA/2 mice using standard collagenase digestion methods.

-

Transplantation: Transplant 500 islet equivalents (IEQ) under the kidney capsule of the diabetic recipient mice.[6]

-

DRI-C21041 Administration:

-

Monitoring:

-

Monitor blood glucose levels regularly to assess graft function.

-

Monitor animal health and body weight.

-

-

Endpoint Analysis: At the end of the study, perform histological analysis of the graft-bearing kidney to assess islet survival and immune cell infiltration.

Protocol 2: Prevention of Autoimmune Diabetes in NOD Mice

This protocol evaluates the potential of DRI-C21041 to prevent the onset of type 1 diabetes in a spontaneous autoimmune model.

Materials:

-

DRI-C21041

-

20% (w/v) HPβCD in sterile saline

-

Female non-obese diabetic (NOD) mice

-

Urine glucose test strips or blood glucose monitoring system

Procedure:

-

Animal Model: Use female NOD mice, which spontaneously develop autoimmune diabetes.

-

DRI-C21041 Administration:

-

Monitoring:

-

Monitor for the onset of diabetes by checking for glycosuria or hyperglycemia weekly up to 40 weeks of age.[7]

-

A mouse is considered diabetic after two consecutive blood glucose readings >250 mg/dL.

-

-

Endpoint Analysis:

-

Generate Kaplan-Meier survival curves to compare the incidence of diabetes between treated and control groups.

-

At the end of the study, pancreatic tissue can be collected for histological analysis of insulitis.

-

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating DRI-C21041 in a mouse model of islet transplantation.

Caption: General experimental workflow for DRI-C21041 in a mouse islet transplant model.

Safety and Toxicology Considerations

While specific toxicology studies for DRI-C21041 are not detailed in the provided search results, general principles of preclinical toxicology in mouse models should be followed. This includes monitoring for clinical signs of toxicity, body weight changes, and any adverse reactions at the injection site. For novel therapeutics, it is common to conduct dose-range finding studies to determine the maximum tolerated dose (MTD).[8][9]

Conclusion

DRI-C21041 has demonstrated significant efficacy in preclinical mouse models of islet transplantation and autoimmune diabetes. The protocols and data presented here provide a foundation for researchers to design and conduct further studies to explore the therapeutic potential of this compound. Adherence to detailed experimental protocols and careful monitoring are crucial for obtaining reliable and reproducible results.

References

- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eledon.com [eledon.com]

- 3. news.med.miami.edu [news.med.miami.edu]

- 4. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]

- 6. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicology | MuriGenics [murigenics.com]

Application Notes and Protocols: Utilization of DRI-C21041 in Islet Transplantation Models

Introduction

Pancreatic islet transplantation is a cell-based therapy for treating type 1 diabetes (T1D) by replacing the patient's destroyed insulin-producing beta cells.[1][2] In this procedure, islets are isolated from a deceased donor's pancreas and infused into the recipient, typically into the portal vein of the liver, where they are expected to engraft and restore insulin production.[1][3][4] A significant hurdle to the long-term success of islet transplantation is immune-mediated rejection of the allograft.[5][6] The immune system recognizes the transplanted islets as foreign and mounts an attack, leading to their destruction.[7][8]

Standard immunosuppressive regimens are required to prevent rejection, but these often come with significant side effects.[5][9] Consequently, research is focused on developing safer and more targeted immunomodulatory therapies. One critical pathway in the adaptive immune response is the co-stimulatory interaction between CD40 on antigen-presenting cells (APCs) and the CD40 ligand (CD40L or CD154) on activated T-cells.[10][11] Blocking this interaction has proven to be a highly effective strategy for preventing allograft rejection in preclinical models.[12]

DRI-C21041 is a novel small-molecule inhibitor (SMI) designed to specifically block the CD40-CD40L protein-protein interaction.[7][10] As an SMI, it offers potential advantages over antibody-based therapies, such as suitability for oral administration, shorter half-life for better control, and lower immunogenicity.[7][10] These application notes provide a summary of DRI-C21041's activity and detailed protocols for its use in murine models of islet transplantation.

Mechanism of Action: Inhibition of CD40-CD40L Co-stimulation

The rejection of transplanted islets is heavily dependent on the activation of T-cells. For a T-cell to become fully activated, it requires two signals from an APC (like a macrophage or dendritic cell). The first is the recognition of the foreign antigen via the T-cell receptor (TCR). The second is a co-stimulatory signal, prominently delivered through the binding of CD40L on the T-cell to CD40 on the APC. This interaction is crucial for T-cell proliferation, cytokine production, and the subsequent activation of an immune cascade that destroys the islet graft.[11]

DRI-C21041 functions by competitively inhibiting the binding of CD40L to CD40. This blockade prevents the delivery of the critical co-stimulatory signal, leading to a state of T-cell anergy or hyporesponsiveness. By disrupting this immune checkpoint, DRI-C21041 prevents the activation of the adaptive immune response against the transplanted islets, thereby prolonging their survival and function.[10][12] This targeted immunomodulation may promote operational immune tolerance, where the graft remains functional long after treatment has ceased.[10][12]

Data Presentation: In Vitro and In Vivo Activity of DRI-C21041

The efficacy of DRI-C21041 has been quantified in both cell-free and cell-based assays, as well as in preclinical animal models of islet transplantation.

Table 1: In Vitro Inhibitory Activity of DRI-C21041

| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |

|---|---|---|---|---|

| Cell-Free ELISA | CD40-CD40L Binding | Inhibition of Binding | 87 nM | [10] |

| Cell-Based Assay | NF-κB Biosensor Cells | Inhibition of CD40L-induced Activation | 10.3 µM | [10] |

| Cell-Based Assay | Primary Human B Lymphocytes | Inhibition of CD40L-induced Activation | 13.2 µM |[10] |

Table 2: Efficacy of DRI-C21041 in Murine Islet Allograft Models

| Transplant Model | Recipient Strain | Donor Strain | DRI-C21041 Dose & Schedule | Graft Survival Outcome | Reference |

|---|---|---|---|---|---|

| Kidney Subcapsular Space | C57BL/6 (Diabetic) | DBA/2 | 10-20 mg/kg, s.c., b.i.d. (Days -1 to 30) | Significant prolongation of normoglycemia vs. vehicle | [10] |

| Anterior Chamber of the Eye (ACE) | C57BL/6 (Normoglycemic) | DBA/2 | 12.5 mg/kg, s.c., b.i.d. (Days 0 to 60) | 80% of recipients maintained graft integrity and function up to Day 115 |[10][13] |

Experimental Protocols

The following protocols are based on methodologies described for testing DRI-C21041 in fully MHC-mismatched murine models of islet transplantation.[10]

Protocol 1: Preparation and Administration of DRI-C21041

This protocol describes the preparation of DRI-C21041 for subcutaneous administration in mice.

-

Materials:

-

DRI-C21041 powder

-

20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water (vehicle)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Insulin syringes (e.g., 29-gauge)

-

-

Procedure:

-

Calculate the required amount of DRI-C21041 based on the desired concentration (e.g., 1.25 mg/mL for a 12.5 mg/kg dose in a 25g mouse assuming a 250 µL injection volume) and the total number of injections.

-

Weigh the DRI-C21041 powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of 20% HPβCD vehicle to the tube.

-

Vortex vigorously until the compound is fully dissolved. The solution should be clear.

-

Draw the solution into insulin syringes for administration. Prepare fresh for each day of dosing.

-

Administer the dose subcutaneously (s.c.) in the scruff of the neck or the flank of the mouse.

-

For a twice-daily (b.i.d.) regimen, injections should be spaced approximately 12 hours apart.

-

Protocol 2: Islet Allotransplantation Under the Kidney Capsule

This protocol details the transplantation of pancreatic islets into the subcapsular space of the kidney in diabetic recipient mice.

-

Animal Models:

-

Islet Donors: DBA/2 mice

-

Recipients: C57BL/6 mice

-

Induction of Diabetes: Render recipient C57BL/6 mice diabetic via a single intraperitoneal injection of streptozotocin (STZ). Confirm diabetes with blood glucose readings >300 mg/dL for two consecutive days.

-

-

Islet Isolation:

-

Isolate pancreatic islets from donor DBA/2 mice using a standard collagenase digestion method.

-

Purify the islets using a density gradient (e.g., Ficoll).

-

Culture the isolated islets overnight in a suitable culture medium before transplantation.

-

-

Transplantation Procedure:

-

Anesthetize the diabetic recipient mouse.

-

Make a small flank incision to expose the kidney.

-

Using a modified PE-50 tubing attached to a Hamilton syringe, carefully aspirate approximately 500 islet equivalents (IEQ) in a small volume of culture medium.

-

Gently puncture the kidney capsule with a 25-gauge needle to create a small opening.

-

Insert the PE-50 tubing into the subcapsular space and slowly inject the islets. A small bleb containing the islets should be visible.

-

Carefully withdraw the tubing and cauterize the entry point in the capsule to prevent islet leakage.

-

Return the kidney to the abdominal cavity and close the incision with sutures or wound clips.

-

-

Treatment and Monitoring:

-

Begin DRI-C21041 administration one day before transplant (Day -1) and continue for the specified duration (e.g., until Day 30).[10]

-

Monitor non-fasting blood glucose levels daily for the first week and then 2-3 times per week thereafter.

-

Consider a graft to be functional if blood glucose levels are maintained below 200 mg/dL.

-

Rejection is defined as two consecutive blood glucose readings >250 mg/dL.

-

-

Endpoint Confirmation:

-

At the end of the study or after a defined period of normoglycemia (e.g., 60 days), perform a unilateral nephrectomy of the graft-bearing kidney to confirm that the islet graft was responsible for maintaining euglycemia.[10] A return to hyperglycemia post-nephrectomy confirms graft function.

-

References

- 1. Islet Transplant for Type 1 Diabetes | UCSF Department of Surgery [surgery.ucsf.edu]

- 2. Pancreas & Islet Transplant - UChicago Medicine [uchicagomedicine.org]

- 3. niddk.nih.gov [niddk.nih.gov]

- 4. Frontiers | Pancreatic islet transplantation: current advances and challenges [frontiersin.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Boosting Function and Survival of Stem Cell-derived Pancreatic Cells by Genetic Engineering — International Society for Stem Cell Research [isscr.org]

- 7. news.med.miami.edu [news.med.miami.edu]

- 8. β cell replacement therapy for the cure of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesresearch.org [diabetesresearch.org]

- 10. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the CD40-CD40L pathway in autoimmune diseases: Humoral immunity and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for DRI-C21041 Administration in NOD Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L costimulatory interaction, in Non-Obese Diabetic (NOD) mice for the study of type 1 diabetes (T1D). The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available preclinical data.

Introduction and Mechanism of Action

Type 1 diabetes in NOD mice is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreatic islets. A critical step in the activation of autoreactive T cells is the costimulatory signal provided by the interaction between CD40 on antigen-presenting cells (APCs), such as B cells and dendritic cells, and CD40 Ligand (CD40L) on activated T cells.[1][2] This interaction is crucial for the generation of robust cellular and humoral immune responses.[1]

DRI-C21041 is a small-molecule inhibitor designed to block the CD40-CD40L interaction, thereby preventing the downstream signaling required for T cell activation, proliferation, and effector function.[1] By inhibiting this key costimulatory pathway, DRI-C21041 aims to suppress the autoimmune response against pancreatic beta cells and prevent or delay the onset of T1D in NOD mice.[1]

Signaling Pathway of CD40-CD40L Interaction and its Inhibition by DRI-C21041

Caption: CD40-CD40L signaling pathway and the inhibitory action of DRI-C21041.

Quantitative Data Summary

The administration of DRI-C21041 to NOD mice has been shown to significantly impact the development of autoimmune diabetes. The following tables summarize the key quantitative findings.

Table 1: Effect of DRI-C21041 on Diabetes Incidence in Female NOD Mice

| Treatment Group | Dosage | Treatment Duration | Diabetes Incidence at 40 Weeks of Age | Median Age of Diabetes-Free Survival |

| Vehicle Control | N/A | 5 to 18 weeks | 80% | 26 weeks |

| DRI-C21041 | 12.5 mg/kg b.i.d., s.c. | 5 to 18 weeks | 60% | 31 weeks |

| Data sourced from studies on small-molecule inhibitors of the CD40-CD40L interaction.[1] |

Table 2: Expected Immunological Changes in Spleen of NOD Mice Following CD40-CD40L Blockade

| Cell Population | Vehicle Control (Expected %) | DRI-C21041 Treated (Expected Trend) |

| CD4+ T Cells | ||

| - Naive (CD44lo CD62L+) | ~50-60% | Increase |

| - Central Memory (CD44hi CD62L+) | ~15-25% | Reduction |

| - Effector Memory (CD44hi CD62L-) | ~10-20% | Reduction |

| - Regulatory T cells (Tregs; CD4+FoxP3+) | ~10-15% | Increase |

| B Cells (CD19+) | ~30-40% | No significant change expected |

| Expected trends are based on exploratory immunophenotyping data for DRI-C21041 and related compounds.[1] Specific percentages may vary. |

Experimental Protocols

Preparation of DRI-C21041 Formulation

Objective: To prepare a sterile solution of DRI-C21041 for subcutaneous administration.

Materials:

-

DRI-C21041 powder

-

Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Sterile water for injection

-

Sterile vials

-

Magnetic stirrer and stir bar

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required amount of DRI-C21041 and HPβCD based on the desired concentration and final volume.

-

In a sterile vial, dissolve the calculated amount of HPβCD in sterile water for injection to make a 20% (w/v) solution. This can be aided by gentle warming and stirring.

-

Once the HPβCD is fully dissolved and the solution is clear, add the DRI-C21041 powder to the vehicle.

-

Stir the mixture at room temperature until the DRI-C21041 is completely dissolved. The solution should be clear.

-

Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.

-

Store the prepared formulation at 4°C, protected from light. Prepare fresh solution weekly.

Animal Dosing and Monitoring

Objective: To administer DRI-C21041 to female NOD mice and monitor for the onset of diabetes.

Materials:

-

Female NOD mice (4-5 weeks old)

-

Prepared DRI-C21041 formulation

-

Insulin syringes (28-30 gauge)

-

Urine glucose test strips

-

Blood glucose meter and test strips

-

Lancets for blood collection

Procedure:

-

Acclimatize female NOD mice for one week before the start of the experiment.

-

At 5 weeks of age, begin subcutaneous (s.c.) administration of DRI-C21041 at a dose of 12.5 mg/kg, twice daily (b.i.d.). The control group should receive the vehicle solution only.

-

Continue the treatment until the mice reach 18 weeks of age.[1]

-

Starting at 10 weeks of age, monitor the mice for diabetes onset weekly by checking for glycosuria using urine test strips.

-

If a mouse tests positive for glycosuria, switch to daily monitoring of blood glucose levels using a glucometer. Blood can be obtained from a tail prick.

-

A mouse is considered diabetic after two consecutive blood glucose readings of >250 mg/dL.

-

Continue monitoring all mice for diabetes onset until 40 weeks of age.[1]

-

Record body weight weekly.

Experimental Workflow for DRI-C21041 Administration and Monitoring

Caption: Workflow for DRI-C21041 administration and diabetes monitoring in NOD mice.

Histological Analysis and Insulitis Scoring

Objective: To assess the extent of immune cell infiltration in the pancreatic islets.

Materials:

-

Mouse pancreata

-

10% neutral-buffered formalin

-

Paraffin embedding reagents

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope

Procedure:

-

At the end of the study, euthanize the mice and carefully dissect the pancreas.

-

Fix the pancreas in 10% neutral-buffered formalin overnight.

-

Process the fixed tissue and embed in paraffin.

-

Cut 5 µm sections of the pancreas and mount them on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with H&E.

-

Examine the stained sections under a microscope and score the islets for insulitis based on the following criteria:

-

Score 0: No infiltration.

-

Score 1: Peri-insulitis (immune cells surrounding the islet).

-

Score 2: Infiltrative insulitis with <50% of the islet area infiltrated.

-

Score 3: Infiltrative insulitis with >50% of the islet area infiltrated.

-

-

Score at least 50-100 islets per mouse and calculate the average insulitis score.

Immunophenotyping by Flow Cytometry

Objective: To analyze the frequency of different immune cell populations in the spleen and pancreatic lymph nodes.

Materials:

-

Spleen and pancreatic lymph nodes from NOD mice

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

70 µm cell strainers

-

Red Blood Cell (RBC) Lysis Buffer

-

FACS buffer (PBS + 2% FBS)

-

Fluorescently conjugated antibodies against mouse CD3, CD4, CD8, CD19, CD44, CD62L, FoxP3, etc.

-

FoxP3 staining buffer set (for intracellular staining)

-

Flow cytometer

Procedure:

-

Aseptically harvest the spleen and pancreatic lymph nodes into cold RPMI-1640 medium.

-

Generate single-cell suspensions by gently mashing the tissues through a 70 µm cell strainer.

-

For the spleen, lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.

-

Wash the cells with FACS buffer and count them.

-

Aliquot approximately 1-2 x 10^6 cells per tube for staining.

-

Stain for surface markers by incubating the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells with FACS buffer.

-

For intracellular staining of FoxP3, fix and permeabilize the cells using a FoxP3 staining buffer set according to the manufacturer's protocol.

-

Incubate the cells with the anti-FoxP3 antibody.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Conclusion

The administration of DRI-C21041 presents a promising therapeutic strategy for the prevention of type 1 diabetes in the NOD mouse model. By following the detailed protocols outlined in these application notes, researchers can effectively evaluate the in vivo efficacy of DRI-C21041 and investigate its immunological mechanisms of action. The provided data summaries and visualizations offer a framework for experimental design and interpretation of results.

References

Application Notes and Protocols for B-Cell Activation Assay Using DRI-C21041

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell activation is a critical process in the adaptive immune response, leading to the production of antibodies and the generation of immunological memory. The interaction between CD40 on B-cells and CD40 ligand (CD40L) on activated T-cells provides a crucial co-stimulatory signal for B-cell proliferation, differentiation, and immunoglobulin class switching.[1] Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies, making it a key target for therapeutic intervention.

DRI-C21041 is a small molecule inhibitor of the CD40-CD40L interaction.[2] These application notes provide a detailed protocol for an in vitro B-cell activation assay to evaluate the inhibitory potential of DRI-C21041. The assay measures the effect of the compound on the activation of primary human B-lymphocytes, a key step in understanding its mechanism of action and therapeutic potential.

Principle of the Assay